Methyl 5-methyloxazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

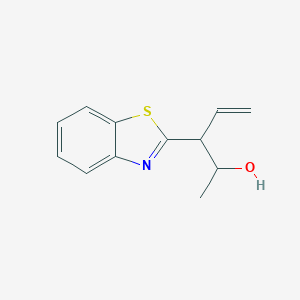

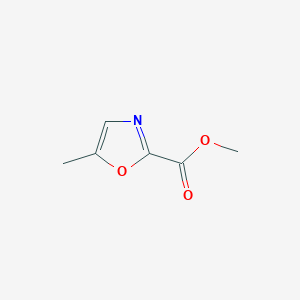

“Methyl 5-methyloxazole-2-carboxylate” is a chemical compound with the molecular formula C6H7NO3 . It is also known by other synonyms such as “METHYL 5-METHYLOXAZOLE-2-CARBOXYLATE”, “METHYL 5-METHYL-1,3-OXAZOLE-2-CARBOXYLATE”, and "5-METHYL-2-OXAZOLECARBOXYLIC ACID METHYL ESTER" .

Molecular Structure Analysis

The molecular structure of “Methyl 5-methyloxazole-2-carboxylate” includes 10 heavy atoms . The InChI code for this compound isInChI=1S/C6H7NO3/c1-4-3-7-5 (10-4)6 (8)9-2/h3H,1-2H3 . Physical And Chemical Properties Analysis

“Methyl 5-methyloxazole-2-carboxylate” has a molecular weight of 141.12 g/mol . It has a computed XLogP3-AA value of 0.9 , indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 52.3 Ų .Applications De Recherche Scientifique

Antimycobacterial Agents

Methyl 5-methyloxazole-2-carboxylate can be used to develop new classes of antimycobacterial agents. These agents have the ability to interfere with iron homeostasis, which is crucial for the survival and virulence of Mycobacterium tuberculosis .

Anti-Biofilm Agents

Compounds derived from Methyl 5-methyloxazole-2-carboxylate have shown potential in inhibiting biofilm formation of Staphylococcus aureus . Biofilms are a major concern in medical devices and implants as they are resistant to antibiotics and immune responses.

Cytotoxic Agents

Some derivatives of Methyl 5-methyloxazole-2-carboxylate have shown cytotoxic activity against certain cancer cell lines . This suggests potential applications in cancer therapy.

Antibacterial Agents

Methyl 5-methyloxazole-2-carboxylate derivatives have demonstrated antibacterial activities . This opens up possibilities for the development of new antibiotics, especially in the era of increasing antibiotic resistance.

Iron Acquisition Inhibitors

Compounds derived from Methyl 5-methyloxazole-2-carboxylate can inhibit the iron acquisition process in Mycobacterium tuberculosis . This could lead to the development of new therapeutic strategies for tuberculosis.

Drug Delivery Systems

Due to its small size and hydrophilic nature, Methyl 5-methyloxazole-2-carboxylate could potentially be used in drug delivery systems to enhance the permeability of drugs across biological membranes .

Propriétés

IUPAC Name |

methyl 5-methyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCUNDMASKBAML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methyloxazole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)

![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)

![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)

![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)